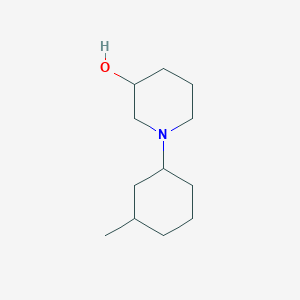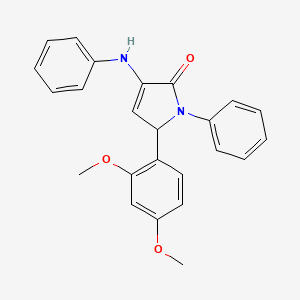
1-(2-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic properties in various diseases. The compound has shown promising results in scientific research, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of 1-(2-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters in the brain, particularly serotonin and dopamine. It has also been found to have an affinity for certain receptors in the brain, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. It has also been found to modulate the activity of certain brain regions, including the prefrontal cortex and the hippocampus.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate in lab experiments is its potent pharmacological activity. It has been found to have a wide range of effects on the brain and can be used to study various aspects of neurobiology. However, one of the limitations of using this compound is its potential toxicity. It can be harmful to cells and tissues if used in high concentrations.
未来方向
There are several future directions for research on 1-(2-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate. One area of interest is its potential therapeutic use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the neurobiology of mood, behavior, and cognition. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 1-(2-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate involves the reaction of 2-thiophenecarboxylic acid with 1-(2-methylbenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalic acid to obtain the final product.
科学研究应用
1-(2-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been extensively studied for its potential therapeutic properties in various diseases. It has been found to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS.C2H2O4/c1-14-5-2-3-6-15(14)13-18-8-10-19(11-9-18)17(20)16-7-4-12-21-16;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSGYNIFHQTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B5170908.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5170923.png)



![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)
![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)

